Opercurin A
Description
Properties
Molecular Formula |
C38H56O13 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 |
InChI Key |
PQOVWWZVVIGRPP-VAQRSBOCSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Synonyms |
opercurin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Scope of Reviewed Materials
The search results covered topics including:
-
Organic reaction mechanisms (nucleophilic substitution, stereochemistry)
-
Reagent table calculations for organic synthesis4
-
Bioorthogonal reactions in living systems (e.g., oxime, imine cleavage)
Opercurin A was not mentioned in any of these sources.
Implications of Missing Data
The absence of references to this compound in the reviewed literature suggests:
-
The compound may be newly discovered or understudied.
-
Research on its reactivity might be limited to proprietary or non-public datasets.
-
Available peer-reviewed studies may use alternative nomenclature.
Recommended Next Steps
To address this gap, consider:
-
Specialized Databases : Query platforms like SciFinder, Reaxys, or PubMed for this compound-specific studies.
-
Patent Literature : Investigate chemical patents for proprietary synthesis or application details.
-
Structural Analysis : If the compound’s structure is known, predict reactivity using computational tools (e.g., DFT calculations).
Limitations of Current Sources
The provided materials lack specificity for this compound. For authoritative insights, direct access to primary research articles or experimental data is required.
Comparison with Similar Compounds
Critical Limitations in the Evidence
- Definition or properties of Opercurin A: No structural, functional, or biochemical data are available in the provided sources.
- Research findings or data tables : While includes a table for outlier data analysis, it is unrelated to chemical compounds .

Gaps in the Evidence
The absence of relevant chemical literature in the provided materials makes it impossible to:
- Identify this compound’s chemical class (e.g., alkaloid, peptide, terpenoid).
- Compare its pharmacological activity, toxicity, or synthesis pathways with analogous compounds.
- Reference peer-reviewed studies or authoritative databases (e.g., PubChem, ChemSpider), which are critical for validating chemical data .
Recommendations for Future Research
To address this gap, the following steps are advised:
Consult specialized chemical databases :
- PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) or ChemSpider (http://www.chemspider.com/ ) for structural and bioactivity data.
- Reaxys or SciFinder for synthesis routes and patent information.
Review comparative studies :
- Search for this compound in journals like Journal of Natural Products or Phytochemistry for structural analogs.
Validate sources :
Hypothetical Framework for Comparison (If Data Existed)
While speculative, a rigorous comparison might include:
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Bioactivity (IC50) | Source Organism |
|---|---|---|---|---|
| This compound | (Hypothetical) | Lactone, hydroxyl | 10 nM (Anticancer) | Marine sponge |
| Compound X | C30H45NO4 | Terpenoid, ketone | 25 nM (Anticancer) | Fungus |
| Compound Y | C22H34O7 | Glycoside, ester | 50 nM (Antimicrobial) | Plant |
Table 2: Pharmacological Profiles
| Compound | Target Pathway | Toxicity (LD50) | Clinical Phase |
|---|---|---|---|
| This compound | PI3K/AKT/mTOR | 50 mg/kg (mice) | Preclinical |
| Compound X | MAPK/ERK | 30 mg/kg (mice) | Phase I |
| Compound Y | Cell wall synthesis | 100 mg/kg (mice) | Discontinued |
Q & A
Q. How can researchers ensure their this compound studies meet peer-review standards for reproducibility?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, assay results) in public repositories (e.g., Zenodo, Figshare). Publish synthetic protocols in detail, including failed experiments. Use standardized nomenclature (IUPAC) and reference controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

